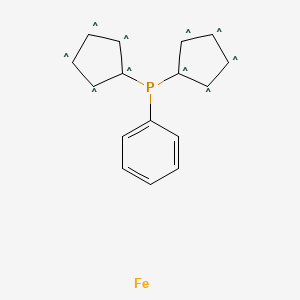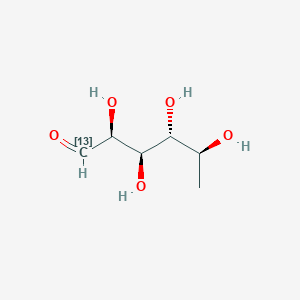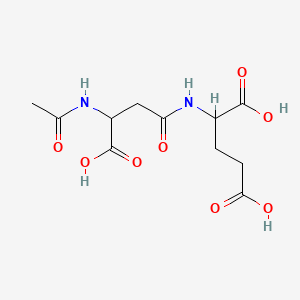
Phytosphingosine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytosphingosine Hydrochloride is a naturally occurring sphingoid base, a fundamental building block of more complex sphingolipids. It is abundant in plants and fungi and is also present in animals. This compound is known for its significant role in skin health, particularly in reducing acne, inhibiting the growth of microorganisms, and reducing redness and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytosphingosine can be isolated from the yeast Hansenula ciferrii. The process involves the alkaline hydrolysis of N-acetyl derivatives, followed by reaction with acetone or p-nitrobenzaldehyde to form stable derivatives. These derivatives are then separated using column chromatography .
Industrial Production Methods
Industrial production of Phytosphingosine Hydrochloride typically involves biotechnological methods. These methods ensure the compound is produced in a form that is identical to its natural counterpart, making it suitable for use in personal care products .
Análisis De Reacciones Químicas
Types of Reactions
Phytosphingosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the amino group.
Substitution: This reaction can occur at the hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Phytosphingosine, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Phytosphingosine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sphingolipids.
Biology: It plays a role in cell signaling and apoptosis.
Medicine: It has anti-inflammatory and antimicrobial properties, making it useful in treating skin conditions like acne and inflammatory bowel disease
Mecanismo De Acción
Phytosphingosine Hydrochloride exerts its effects through its action as a peroxisomal proliferator-activated receptor (PPAR) ligand. This action regulates gene expression related to inflammation, cell differentiation, and lipid metabolism. The compound’s anti-inflammatory and pro-differentiating benefits are primarily due to its interaction with PPAR receptors .
Comparación Con Compuestos Similares
Phytosphingosine Hydrochloride is often compared with other sphingoid bases like sphingosine and dihydrosphingosine. While all these compounds share a similar structure, this compound is unique due to its additional hydroxyl group, which enhances its biological activity and stability. This makes it particularly effective in skin care applications .
List of Similar Compounds
- Sphingosine
- Dihydrosphingosine
- Ceramides
This compound stands out due to its superior anti-inflammatory and antimicrobial properties, making it a valuable ingredient in both scientific research and industrial applications .
Propiedades
Número CAS |
154801-32-8 |
|---|---|
Fórmula molecular |
C18H40ClNO3 |
Peso molecular |
354.0 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochloride |
InChI |
InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H/t16-,17+,18-;/m0./s1 |
Clave InChI |
GDKAAHDFPOWGQE-RXQQAGQTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.Cl |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)







![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)



